

Application Notes and Protocols for QuEChERS Extraction of Endrin-ketone from Produce

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Endrin-ketone	
Cat. No.:	B13788095	Get Quote

Introduction

Endrin-ketone is a persistent and toxic metabolite of the organochlorine pesticide endrin. Its presence in produce is a significant concern for food safety and public health, necessitating sensitive and reliable analytical methods for its detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1] This document provides detailed application notes and protocols for the extraction of Endrin-ketone from produce using a modified QuEChERS approach, followed by analysis, typically by gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD).[1][2]

The QuEChERS method involves two main steps: an extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[1][3] This approach offers high recovery rates, reduced solvent consumption, and is suitable for high-throughput analysis.[1]

Quantitative Data Summary

The performance of the QuEChERS method for **Endrin-ketone** analysis is summarized in the table below, providing a comparison of recovery rates, precision (as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ) from various studies.



Parameter	QuEChERS	Notes
Recovery	75.63% - 117.92%[4][5]	Varies depending on the specific matrix and fortification level.
Relative Standard Deviation (RSD)	≤ 8.52%[4][5]	Indicates good precision of the method.
Limit of Detection (LOD)	0.003 mg/kg[4][5][6]	Demonstrates high sensitivity of the method.
Limit of Quantification (LOQ)	0.01 mg/kg[4][5][6]	Sufficiently low to meet regulatory limits in many cases.

Experimental Protocols

This section details the methodologies for the extraction and cleanup of **Endrin-ketone** from produce samples using the QuEChERS method.

Materials and Reagents

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Sodium citrate dihydrate
- Sodium hydrogen citrate sesquihydrate
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB) (optional, for pigmented produce)



- 50 mL polypropylene centrifuge tubes
- 2 mL d-SPE microcentrifuge tubes
- · High-speed blender or homogenizer
- Centrifuge
- Vortex mixer

Sample Homogenization

- Take a representative portion of the fruit or vegetable sample.
- For samples with high water content, cryogenic homogenization with dry ice or liquid nitrogen can be used to prevent enzymatic degradation.[7]
- For other produce, a high-speed blender can be used to achieve a uniform consistency.[7]

Extraction Protocol (Modified EN 15662 QuEChERS Method)

- Weigh 10-15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. [7][8]
- Add 10-15 mL of acetonitrile to the tube.[7] For buffered extraction, acetonitrile containing
 1% acetic acid can be used.[7]
- Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate.[8]
- Immediately cap the tube and shake vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.[7]
- Centrifuge the tube at ≥3000 rcf for 5 minutes.[7]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

 Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube.[1][8]



- The d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.[1] For produce with non-polar interferences, 50 mg of C18 sorbent can also be added.[1] For pigmented samples like leafy greens, the addition of GCB can help remove chlorophyll, but it may also retain some planar pesticides.[7]
- Vortex the tube for 30 seconds to 1 minute.[1][8]
- Centrifuge at high speed (e.g., 10,000 rpm) for 2-5 minutes.[1][7]
- The resulting supernatant is the final extract, ready for instrumental analysis.

Instrumental Analysis

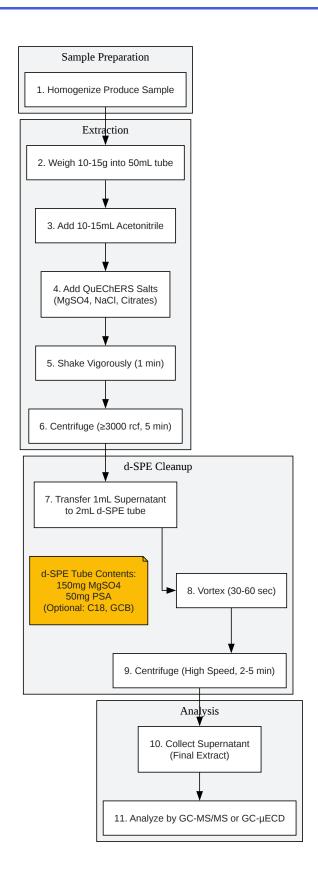
The final extract is typically analyzed using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) or a micro-electron capture detector (GC-µECD) for high sensitivity and selectivity.[1][7]

Typical GC-MS/MS Conditions:

- Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp to 200°C at 25°C/min, then to 280°C at 5°C/min (hold for 5 min).[1]
- Injector: Splitless mode.
- Carrier Gas: Helium.
- Ionization Mode: Electron Ionization (EI) in positive mode.[8]
- Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity. [7][8]

Experimental Workflow Diagram





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Caption: QuEChERS workflow for **Endrin-ketone** extraction from produce.



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- To cite this document: BenchChem. [Application Notes and Protocols for QuEChERS Extraction of Endrin-ketone from Produce]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13788095#quechers-method-for-endrin-ketone-extraction-from-produce]

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